N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4H-1,2,4-triazol-4-yl)amine
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Overview
Description
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4H-1,2,4-triazol-4-yl)amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4H-1,2,4-triazol-4-yl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenylmethanol intermediate. This can be achieved through the reaction of 2-fluorobenzyl chloride with sodium methoxide in methanol.
Methoxyphenyl Intermediate: The next step involves the synthesis of the 3-methoxybenzyl alcohol intermediate. This can be prepared by the methylation of 3-hydroxybenzyl alcohol using dimethyl sulfate in the presence of a base such as potassium carbonate.
Coupling Reaction: The two intermediates are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Formation of the Triazole Ring: The final step involves the cyclization of the coupled product to form the triazole ring. This can be achieved by treating the intermediate with hydrazine hydrate in ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4H-1,2,4-triazol-4-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4H-1,2,4-triazol-4-yl)amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4H-1,2,4-triazol-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
- 2-{[(2-fluorophenyl)methoxy]methyl}oxirane
- 4-Hydroxy-2-quinolones
Uniqueness
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4H-1,2,4-triazol-4-yl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, along with the fluorophenyl and methoxyphenyl groups, makes it a versatile compound with potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
353761-45-2 |
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Molecular Formula |
C17H17FN4O2 |
Molecular Weight |
328.34g/mol |
IUPAC Name |
N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H17FN4O2/c1-23-16-8-4-6-13(9-21-22-11-19-20-12-22)17(16)24-10-14-5-2-3-7-15(14)18/h2-8,11-12,21H,9-10H2,1H3 |
InChI Key |
OVYJYAIJGLSJPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNN3C=NN=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNN3C=NN=C3 |
Origin of Product |
United States |
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